molecular formula C21H26N4O3 B1682827 Vapendavir CAS No. 439085-51-5

Vapendavir

Katalognummer: B1682827
CAS-Nummer: 439085-51-5
Molekulargewicht: 382.5 g/mol
InChI-Schlüssel: DKSVBVKHUICELN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vapendavir (also known as BTA-798) is a potent, orally available small-molecule capsid binder that inhibits the replication of picornaviruses. It functions by targeting a hydrophobic pocket in the viral capsid protein VP1. By binding to this pocket, this compound stabilizes the viral capsid, preventing the conformational changes necessary for viral attachment, entry, and uncoating in host cells . This mechanism underlies its broad-spectrum antiviral research value against a wide range of rhinoviruses and enteroviruses, including EV-D68 and EV-A71 . Recent clinical developments highlight its significant research potential. A 2025 phase 2a human challenge study in COPD patients experimentally infected with rhinovirus demonstrated that this compound treatment was well-tolerated and led to improved patient-reported outcomes, reduced viral load, and better maintenance of lung function compared to placebo . These findings reinforce the compound's utility as a crucial tool for investigating viral pathogenesis and the role of rhinoviruses in triggering exacerbations of respiratory diseases. This compound is intended for research applications only. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-ethoxy-6-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-3-26-21-18-6-5-17(14-19(18)28-24-21)27-13-10-16-8-11-25(12-9-16)20-7-4-15(2)22-23-20/h4-7,14,16H,3,8-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSVBVKHUICELN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NOC2=C1C=CC(=C2)OCCC3CCN(CC3)C4=NN=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195984
Record name Vapendavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439085-51-5
Record name Vapendavir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439085515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vapendavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VAPENDAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8LVL5Z68H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanisms of Antiviral Action of Vapendavir

Vapendavir as a Capsid-Binding Inhibitor

This compound functions as a capsid-binding inhibitor, meaning it binds directly to the protein shell (capsid) of the virus. pnas.orgtargetmol.comnih.gov This interaction is key to its mechanism of action against picornaviruses. pnas.orgnih.gov

Interaction with Viral Capsid Protein 1 (VP1)

The primary target of this compound within the viral capsid is the viral protein 1 (VP1). pnas.orgnih.govresearchgate.netbiorxiv.org VP1 is one of the major structural proteins that form the outer shell of picornaviruses. wikipedia.org this compound binds to a specific site within this protein. pnas.orgnih.govresearchgate.netbiorxiv.org Studies, including molecular modeling, have provided insights into the interaction map between this compound and VP1 residues, such as those in human rhinovirus 2 (hRV2). researchgate.net

Targeting the Hydrophobic Pocket of the Viral Capsid

This compound binds to a well-defined hydrophobic pocket located within the VP1 protein of the viral capsid. pnas.orgtargetmol.comnih.govresearchgate.netbiorxiv.org This pocket is situated beneath the floor of the receptor-binding canyon on the virion surface. nih.gov The binding of small molecules, like capsid binders, to this pocket is a common strategy to inhibit picornavirus infection. pnas.orgnih.govwikipedia.org Residues from VP2 and VP3 may also contribute to lining this pocket. pnas.org

Mechanism of Inhibition of Viral Entry and Replication Cascade

The binding of this compound to the hydrophobic pocket in VP1 induces conformational changes in the viral capsid. wikipedia.org These changes increase the rigidity of the virion. wikipedia.org By stabilizing the capsid structure, this compound prevents the necessary conformational rearrangements required for the virus to interact effectively with its cellular receptor and subsequently undergo uncoating. pnas.orgnih.govwikipedia.org Uncoating is a crucial step where the viral RNA genome is released into the host cell cytoplasm to initiate replication. nih.govwikipedia.org Therefore, by preventing uncoating, this compound effectively blocks viral entry and the subsequent replication cascade. altesabio.comhcplive.comtargetmol.com Some studies also suggest that capsid binders can impede viral adsorption by modifying the conformation of the receptor binding site. pnas.org The inhibition of viral replication by this compound has been demonstrated in various in vitro studies against different picornovirus species. asm.orgnih.govglpbio.cnasm.org

Comparative Molecular Analysis with Other Capsid Binders

This compound belongs to a class of antiviral compounds known as capsid binders, which also includes molecules like pirodavir (B1678457) and pleconaril (B1678520). asm.orgnih.govd-nb.info These compounds share a similar mechanism of targeting the viral capsid. pnas.orgnih.govwikipedia.org

Structural Similarities and Differences with Pirodavir and Pleconaril

This compound is described as an analogue or derivative of pirodavir. asm.orgnih.govd-nb.infomdpi.com While detailed structural comparisons at an atomic level require crystallographic data, molecular modeling studies have compared the docking of this compound, pirodavir, and pleconaril within the VP1 pocket of viruses like Enterovirus 71 (EV71). asm.orgnih.govasm.org These studies suggest similarities in how this compound and pirodavir interact within the pocket, extending their binding towards the pore and potentially anchoring via hydrogen bonds with specific residues like Asp112 or Ile113. asm.orgnih.gov In contrast, pleconaril appears less able to reach as deeply into the EV71 pocket, which may explain differences in activity. asm.orgnih.gov

Distinct Binding Interactions and Efficacy Profiles Across Viral Species

Although this compound, pirodavir, and pleconaril are all capsid binders, their distinct chemical structures lead to variations in their binding interactions and, consequently, their efficacy profiles across different viral species and even strains. asm.orgnih.govasm.org

For example, a study comparing the activity of these compounds against a panel of EV71 isolates found a remarkable difference. asm.orgnih.govasm.org this compound and pirodavir inhibited the replication of all tested EV71 isolates, while pleconaril was completely inactive against EV71. asm.orgnih.govasm.org This lack of activity for pleconaril against EV71, despite its activity against other picornaviruses like coxsackievirus A9 and poliovirus, was attributed to its inability to achieve essential binding interactions within the EV71 capsid pocket as revealed by molecular modeling. asm.orgnih.govasm.org

Differences in efficacy can also be observed within the same viral species across different strains or genogroups. Studies evaluating the activity of this compound against various EV71 genogroups (A, B, and C) have shown consistent inhibition, although with some variation in EC50 values between genogroups. asm.orgnih.govasm.org

Furthermore, the development of resistance to capsid binders can involve mutations in the VP1 protein, both within and outside the hydrophobic binding pocket. nih.govresearchgate.netbiorxiv.org Comparative analysis of resistance mechanisms to this compound across different picornavirus species like human rhinovirus 14 (hRV14), poliovirus 1 (PV1), human rhinovirus 2 (hRV2), and enterovirus D68 (EV-D68) has identified specific mutations in VP1 that confer resistance. nih.govresearchgate.netbiorxiv.org These resistance profiles can differ between this compound and other capsid binders, highlighting the distinct nature of their interactions with the viral capsid. nih.gov

The following table summarizes some comparative efficacy data for this compound, pirodavir, and pleconaril against EV71:

CompoundAverage EC50 against EV71 Isolates (μM)Activity against EV71
This compound0.7Active
Pirodavir0.5Active
Pleconaril>262Not Active

Source: Adapted from search results asm.orgnih.govasm.org

This data illustrates the significant differences in the efficacy profiles of these capsid binders, even within the same enterovirus species. The distinct binding interactions, influenced by the specific chemical structure of each compound, contribute to these observed differences in antiviral activity.

Preclinical Investigations of Vapendavir Antiviral Efficacy

In Vitro Antiviral Spectrum and Potency Assessment

Vapendavir has demonstrated in vitro antiviral activity against a broad spectrum of enteroviruses. nih.govbiospace.comfirstwordpharma.comritzau.dkbiorxiv.org

Activity Against Human Rhinoviruses (HRV) Serotypes

This compound has shown potent activity against a wide range of HRV serotypes. It inhibits the cytopathic effects of HRV2 and HRV14 in HeLa Ohio cells with EC50 values of 1 ng/ml and 5 ng/ml, respectively. caymanchem.comgoogle.com Across a panel of 39 HRV clinical isolates, this compound exhibited a median EC50 of 7.3 ng/ml. caymanchem.com Another study reported a median EC50 value of 5.8 ng/mL (15.2 nM) for this compound against 100 HRV serotypes. this compound has demonstrated potent activity against 97% of rhinoviruses tested. biospace.comfirstwordpharma.comritzau.dkhcplive.combiospace.com

Here is a summary of this compound's activity against Human Rhinoviruses:

HRV Strain/IsolatesCell LineAssay MethodEC50 (ng/mL)EC50 (µM)Source
HRV2HeLa OhioCPE inhibition1~0.0026 caymanchem.comgoogle.com
HRV14HeLa OhioCPE inhibition5~0.013 caymanchem.comgoogle.com
39 HRV clinical isolatesHeLa OhioCPE inhibitionMedian 7.3~0.019 caymanchem.com
100 HRV serotypesTissue CultureReplication inhibitionMedian 5.80.0152
97% of rhinoviruses testedIn vitroAntiviral activityPotent activity- biospace.comfirstwordpharma.comritzau.dkhcplive.combiospace.com

Activity Against Enterovirus A71 (EV71) Strains and Isolates

This compound has demonstrated potent antiviral activity against Enterovirus A71 (EV71). It efficiently inhibits the in vitro replication of 21 EV71 strains/isolates representing different genogroups (A, B, and C). asm.orgmedchemexpress.com The EC50 values for this compound against different EV71 strains range from 0.5 to 1.4 μM. asm.orgmedchemexpress.commedchemexpress.com Across the 21 EV71 strains tested in one study, the average EC50 for this compound was 0.7 μM. ncats.ioasm.orgmedchemexpress.com Another study reported EC50 values ranging from 0.361 to 0.957 μmol/L against 21 EV-A71 strains from genogroups A, B2, B5, C2, and C4. nih.gov

Here is a summary of this compound's activity against Enterovirus A71:

EV71 Strains/IsolatesCell LineAssay MethodEC50 (µM)Source
Different EV71 strainsIn vitroReplication inhibition0.5-1.4 asm.orgmedchemexpress.commedchemexpress.com
21 EV71 strains/isolates (Genogroups A, B, C)Cell-basedCPE reduction assay (MTS readout)Average 0.7 ncats.ioasm.orgmedchemexpress.com
21 EV-A71 strains (Genogroups A, B2, B5, C2, C4)In vitroReplication inhibition0.361-0.957 nih.gov

Activity Against Enterovirus D68 (EV-D68) and Poliovirus

This compound has shown activity against Enterovirus D68 (EV-D68) and Poliovirus (PV). nih.govbiorxiv.org Like other capsid binders, this compound exerts broad-spectrum activity against EV-D68 and PV. nih.govbiorxiv.org However, some studies indicate variable activity against EV-D68 strains. In one study, this compound inhibited multiple EV-D68 strains, but only one with single to submicromolar potency. nih.gov Another study found that this compound was not active against four EV-D68 strains tested, with EC50 values > 10 μM. nih.govnih.gov The CDC also reported that this compound did not show activity against currently circulating strains of EV-D68 at clinically relevant concentrations. sc.govatsjournals.org Conversely, preclinical studies have shown that this compound has antiviral activity against Poliovirus types 1, 2, and 3.

Here is a summary of this compound's activity against Enterovirus D68 and Poliovirus:

Virus TypeStrains/SerotypesIn Vitro ActivitySpecific FindingsSource
Enterovirus D68Multiple strainsVariableInhibited multiple strains, one with single to submicromolar potency. nih.gov
Enterovirus D68Four strains (including 2014 outbreak strains and prototype)Not activeEC50 > 10 μM. nih.govnih.gov CDC testing showed no activity at clinically relevant concentrations. sc.govatsjournals.org nih.govnih.govsc.govatsjournals.org
PoliovirusTypes 1, 2, and 3ActiveDemonstrated antiviral activity.
PoliovirusPV1 SabinActiveDrug-resistant isolates selected in vitro with mutations in VP1. nih.govbiorxiv.orgresearchgate.net

Antiviral Efficacy Against Other Clinically Relevant Enteroviruses

Beyond HRV, EV71, EV-D68, and Poliovirus, this compound has demonstrated antiviral activity against other clinically relevant enteroviruses. nih.govbiospace.commedchemexpress.comnih.gov this compound is described as having broad-spectrum activity against different enteroviruses. nih.govbiorxiv.org

Cellular and Molecular Efficacy Studies

This compound's efficacy at the cellular and molecular level is primarily attributed to its mechanism as a capsid binder. nih.govncats.io

Inhibition of Viral Replication Cycles in Cell-Based Assays

This compound inhibits viral replication by binding to the VP1 protein in the viral capsid. nih.govncats.io This binding stabilizes the capsid, preventing the necessary conformational changes for viral entry into the host cell and the subsequent release of viral RNA (uncoating). nih.govncats.io By disrupting these early steps of the viral replication cycle, this compound effectively inhibits the production of new infectious viral particles. ncats.ioveeva.com Cell-based assays, such as CPE reduction assays, are used to measure this inhibition by assessing the concentration of this compound required to protect cells from virus-induced damage. asm.orgcaymanchem.comnih.gov Time-of-drug addition assays have also confirmed that this compound intervenes during the early stages of viral replication. patsnap.com

Mechanism of ActionCellular Process InhibitedMolecular TargetEffect on Viral Replication CycleSource
Capsid BinderViral entry, Viral uncoatingVP1 proteinPrevents conformational changes needed for entry and RNA release. nih.govncats.io Disrupts viral replication. ncats.ioveeva.com nih.govncats.ioveeva.com
-Early stages of viral replication-Confirmed by time-of-drug addition assays. patsnap.com

Time-of-Drug Addition Assays for Replication Step Intervention

Time-of-drug addition assays are experimental methods used to determine the stage of the viral replication cycle at which a compound exerts its inhibitory effect nih.govfrontiersin.org. By adding the antiviral compound at different time points relative to the initiation of viral infection in cell culture, researchers can infer which steps of the replication process are targeted nih.gov.

Studies utilizing time-of-drug addition assays have confirmed that this compound intervenes during the early steps of viral replication patsnap.com. This is consistent with its proposed mechanism of action as a capsid binder, which would primarily affect processes like viral entry and uncoating that occur early in the infection cycle pnas.orgsec.gov.

In Silico Modeling and Structural Analysis

In silico modeling, particularly molecular docking studies, is a valuable tool in understanding the potential interactions between a drug compound and its biological target at a molecular level researchgate.netmdpi.comopenveterinaryjournal.com. This approach can provide insights into the binding affinity, orientation, and key residues involved in the interaction.

Docking Studies of this compound-Capsid Protein Interactions

Molecular docking studies have been performed to investigate the interaction of this compound with the viral capsid proteins of enteroviruses, such as EV71 nih.govasm.orgnih.gov. These studies aim to elucidate how this compound binds to the hydrophobic pocket located within the VP1 capsid protein pnas.org.

Docking studies comparing this compound with other capsid binders like pirodavir (B1678457) and pleconaril (B1678520) have revealed differences in their interactions with the viral capsid. This compound and pirodavir have shown stronger binding interactions with the viral capsid at the opening of the canyon compared to pleconaril nih.govasm.orgasm.org. A remarkable similarity has been noted when comparing the interactions of this compound and pirodavir to those of WIN51711, a capsid binding compound co-crystallized with the EV71 capsid nih.gov. These studies suggest that this compound, similar to pirodavir, effectively binds within the pocket under the floor of the receptor binding canyon nih.govasm.org.

Elucidation of Critical Binding Pocket Residues

Analysis of the interactions between this compound and the viral capsid protein through modeling studies has helped to identify critical amino acid residues within the binding pocket pnas.org. These residues play a significant role in anchoring the compound to its target site nih.gov.

Modeling studies suggest that this compound extends its binding towards a pore in the capsid and anchors via a hydrogen bond with either Asp112 or Ile113 residues in the EV71 capsid nih.gov. In contrast, pleconaril appears unable to reach this far into the EV71 pocket, which may explain its lack of antiviral activity against EV71 nih.gov. Knowledge of these precise interactions is considered important for the design of novel capsid binding compounds nih.gov. Studies on novel classes of EV71 capsid binders have corroborated the importance of interactions with residues like Asp112 and/or Ile113 nih.gov.

Resistance to capsid binders like this compound in resistant RVs and EVs is mainly based on polymorphisms of amino acid residues in the center of the hydrophobic binding pocket pnas.org. Bulky residues in this pocket can prevent the binding of these compounds pnas.org. Mutations in the drug-binding pocket in VP1, such as C199R/Y, I194F, M252L, and A156T, have been identified in drug-resistant variants selected in vitro biorxiv.org. The I194 amino acid is considered important for the interaction of the capsid binder with the pocket, and mutations at this position can affect compound binding biorxiv.org. Mutations at the entrance to the pocket, such as C199 in hRV14, have also been reported in resistant isolates biorxiv.org.

In Vivo Efficacy Studies in Animal Models

Animal models are crucial for evaluating the in vivo efficacy of antiviral compounds before potential human clinical trials esfri.eu. These models aim to mimic aspects of human viral infections and assess the ability of a drug to reduce viral load, prevent disease progression, or improve survival.

Clinical Development and Efficacy Evaluation of Vapendavir

Phase 1 Clinical Pharmacokinetic Investigations

Phase 1 clinical trials are crucial for understanding the pharmacokinetic profile of a drug in humans. These studies evaluate how the drug is absorbed, distributed, metabolized, and excreted. For vapendavir, Phase 1 investigations have explored single and multiple-dose pharmacokinetics, the impact of food on its absorption, mass balance recovery, metabolite identification, and potential drug-drug interactions.

Single- and Multiple-Dose Pharmacokinetics

Studies have been conducted to characterize the pharmacokinetic profile of this compound following both single and multiple oral doses in healthy participants and individuals with Chronic Obstructive Pulmonary Disease (COPD). patsnap.comtrialscreen.orgspringer.com These investigations aim to confirm the drug's pharmacokinetic behavior as established in prior clinical trials.

Impact of Food on Pharmacokinetic Profile

The effect of food on the pharmacokinetic profile of this compound has been evaluated in Phase 1 studies. vaxart.compatsnap.comspringer.com For instance, a completed Phase 1 study included an evaluation of the food effect in a specific dose cohort in healthy participants and participants with COPD. vaxart.compatsnap.comspringer.com Results from previous studies with a related compound, BTA585, indicated that dosing with a high-fat meal did not adversely affect its pharmacokinetics. vaxart.com

Mass Balance Recovery and Metabolite Identification

Understanding how a drug is eliminated from the body and the nature of its metabolites is essential. An open-label, single-dose study in healthy male subjects was planned to assess the mass balance recovery, metabolite profile, and metabolite identification of [14C]this compound. patsnap.comclinconnect.iolarvol.com This study involves the collection of blood, urine, and fecal samples at regular intervals to determine the extent of drug recovery and identify metabolites. clinconnect.io

Drug-Drug Interaction Studies (e.g., Cytochrome P450 3A4 Substrates)

Drug-drug interaction studies are conducted to evaluate how this compound might affect the pharmacokinetics of other medications, particularly those metabolized by key enzyme systems like cytochrome P450 (CYP) enzymes. afp.compatsnap.comclinconnect.ionih.gov A Phase 1 randomized, open-label study was completed to specifically evaluate the effect of this compound on the pharmacokinetics of orally administered midazolam, a known CYP3A4 substrate. vaxart.comdrugbank.combiospace.commedpath.com This study also assessed the effect of midazolam on this compound's pharmacokinetic profile and compared this compound's pharmacokinetics in males and females. medpath.com Results from this study confirmed this compound's pharmacokinetic profile and indicated that it is a weak to moderate inducer of CYP3A4. vaxart.com

Comparative Bioavailability of this compound Formulations

Comparative bioavailability studies are performed to assess whether different formulations of a drug deliver the active compound to the bloodstream at a similar rate and extent. A single-center, open-label, three-period comparative bioavailability study in healthy volunteers was initiated to compare the oral bioavailability of a this compound phosphate (B84403) salt capsule with two new formulations of this compound free base (an oral suspension and a tablet). vaxart.commedpath.comclinconnect.ioveeva.com This crossover study involved subjects receiving each formulation in different periods separated by a washout phase. medpath.com Plasma pharmacokinetic results from 46 subjects indicated that the bioavailability of the oral suspension and tablet formulations were comparable to the capsule form. vaxart.com The development of the oral suspension is intended to facilitate future pediatric trials, while the tablet formulation is aimed at enabling increased manufacturing scale for later-stage clinical trials and commercialization. vaxart.com

Phase 2 Clinical Trials for Human Rhinovirus Infections

Phase 2 clinical trials evaluate the efficacy of a drug in patients with the target condition, as well as further assess its safety. This compound has been investigated in Phase 2 studies for the treatment of human rhinovirus infections, particularly in patient populations vulnerable to complications, such as those with asthma or COPD. veeva.comncats.iopatsnap.comvaxart.compatsnap.commedpath.comersnet.org

A Phase 2, multicenter, randomized, double-blind, placebo-controlled study was conducted in asthmatic adults with symptomatic, naturally acquired rhinovirus infection. medpath.comersnet.orgclinicaltrialsregister.eu The primary efficacy parameter was the mean daily difference in the Wisconsin Upper Respiratory Symptom Survey-21 (WURSS-21) severity score averaged over Days 2 through 4. vaxart.comersnet.org This study demonstrated a statistically significant reduction in the severity score of cold symptoms averaged over Days 2 through 4 in the this compound-treated group compared to the placebo group (p = 0.020). vaxart.comersnet.org

This compound has shown promise in reducing viral load in HRV-infected adults in Phase 2b clinical trials. nih.gov While some studies have demonstrated a beneficial effect against the infection, the impact on outcomes like asthma exacerbations has also been evaluated. nih.gov

Here is a summary of some Phase 1 pharmacokinetic data points found:

Study AspectFindingSource
Single- and Multiple-Dose PKConfirmed pharmacokinetic profile established in prior trials.
Food EffectDosing with a high-fat meal did not adversely affect PK (related compound BTA585). vaxart.com vaxart.com
Mass Balance Recovery & Metabolite IdentificationStudy planned to assess recovery, profile, and identification using [14C]this compound in healthy males. patsnap.comclinconnect.iolarvol.com patsnap.comclinconnect.iolarvol.com
Drug-Drug Interaction (CYP3A4)Weak to moderate inducer of CYP3A4. vaxart.com vaxart.com
Comparative Bioavailability of FormulationsOral suspension and tablet formulations comparable to capsule form. vaxart.com vaxart.com

Here is a summary of some Phase 2 efficacy data points found:

Study PopulationStudy DesignKey Efficacy FindingSource
Asthmatic adults with naturally acquired HRV infectionPhase 2, randomized, double-blind, placebo-controlledStatistically significant reduction in cold symptom severity (WURSS-21 score) over Days 2-4 vs. placebo (p = 0.020). vaxart.comersnet.org vaxart.comersnet.org
COPD patients in a human rhinovirus challenge modelPhase 2, placebo-controlled challenge studySignificantly improved upper and lower respiratory symptoms, shortened illness duration, reduced viral load, faster viral resolution. patsnap.com patsnap.com
HRV-infected adultsPhase 2b clinical trialsProven reduction of viral load. nih.gov nih.gov

Studies in Healthy Volunteers Following Rhinovirus Challenge

Clinical proof of concept for this compound was initially established in experimental rhinovirus infection studies involving healthy volunteers. In a study conducted in 2009, a 9-day oral treatment with this compound significantly reduced viral load in healthy volunteers who were experimentally infected with rhinovirus. nih.gov This study involved treatment starting two days prior to infection. nih.gov These findings suggested that this compound could potentially delay or reduce upper respiratory tract symptoms, allowing for the monitoring of antiviral effects in experimentally infected healthy individuals. nih.gov

Efficacy in Asthmatic Adult Populations with Symptomatic Rhinovirus Infection

Rhinovirus infection is a significant trigger for exacerbations in patients with asthma. This compound has been investigated for its potential to mitigate the effects of these infections in asthmatic adults.

In March 2012, a phase II multicenter, randomized, double-blind, placebo-controlled study was successfully completed in mild asthmatic adults experiencing symptomatic, naturally acquired rhinovirus infection. nih.gov Non-peer-reviewed data from this study indicated that after three days of treatment, there was a significant difference in the severity of cold symptoms, as measured by the Wisconsin Upper Respiratory Symptom Survey-21, between the this compound treatment group and the placebo group. nih.gov this compound treatment also appeared to have a beneficial effect on lung function and the need for asthma reliever medication compared to the control group. nih.gov

The SPIRITUS trial was a Phase IIb multicenter, randomized, double-blind, placebo-controlled, dose-ranging study designed to evaluate this compound in moderate-to-severe asthmatic adults with laboratory-confirmed human rhinovirus infection. nih.govrespiratory-therapy.comclinicaltrialsarena.comglobenewswire.com The trial aimed to enroll approximately 150 patients from sites in the United States and multiple European countries. respiratory-therapy.comclinicaltrialsarena.com Patients aged 18-70 with a history of moderate-to-severe asthma and a history of losing asthma control due to upper respiratory tract infections were eligible. globenewswire.com

Top-line data from the SPIRITUS trial, announced in February 2017, indicated that this compound did not achieve a statistically significant reduction in the asthma control questionnaire-6 (ACQ-6) score at day 14, which was the primary endpoint, for either the 264 mg or 528 mg cohorts compared to placebo. globenewswire.com The improvement in ACQ-6 in the placebo group was larger than anticipated for this patient population. While the primary endpoint was not met, the study results demonstrated statistically significant antiviral effects in patients who received this compound within 24 hours of the onset of their symptoms, consistent with findings from previous studies. globenewswire.com However, secondary endpoints evaluating lung function (FEV1) and reduction in asthma exacerbations did not show significant differences between the treatment groups and placebo. globenewswire.com

Impact on Symptoms and Viral Load in Mild-to-Moderate Asthma

Efficacy in Chronic Obstructive Pulmonary Disease (COPD) Patients

Rhinovirus infection is a major cause of exacerbations in COPD patients, accounting for a significant percentage of these events. patsnap.comhcplive.combiospace.comaltesabio.comhcplive.com this compound has been investigated in this population due to the substantial impact of rhinovirus on COPD severity.

Results from a Phase 2 placebo-controlled rhinovirus challenge study in COPD patients have been reported. patsnap.comhcplive.combiospace.comaltesabio.comprnewswire.comafp.com This study, conducted by VirTus Respiratory Research Ltd., involved challenging pre-screened COPD patients with a safe strain of rhinovirus and initiating treatment after the onset of symptoms. afp.com The study enrolled and evaluated 40 volunteers with Stage 2 COPD who met specific criteria to ensure that the rhinovirus infection would result in a temporary worsening of their illness. biospace.comafp.com Participants typically developed upper respiratory illness around the second day post-challenge, followed by a worsening of lower respiratory symptoms. biospace.com Treatment with this compound commenced after the onset of clinical illness and continued for seven days. biospace.com

Summary of Key Efficacy Findings

Study PopulationStudy TypeKey Findings
Healthy VolunteersRhinovirus ChallengeReduced viral load. nih.gov
Mild Asthmatic AdultsNaturally Acquired RVReduced severity of cold symptoms; beneficial effect on lung function and reliever medication use. nih.gov
Moderate-to-Severe AsthmaticsSPIRITUS Trial (RV Infection)Did not meet primary endpoint (ACQ-6 reduction); statistically significant antiviral effects within 24 hours of symptom onset. globenewswire.com
COPD PatientsRhinovirus ChallengeImproved upper and lower respiratory symptoms; shortened illness duration; reduced and faster viral clearance. patsnap.comhcplive.combiospace.comaltesabio.comprnewswire.com
Effects on Viral Loads and Viral Resolution

Clinical investigations have evaluated the impact of this compound treatment on the levels of virus present in the respiratory system and the speed at which the virus is cleared. In a Phase 2 placebo-controlled study involving patients with Chronic Obstructive Pulmonary Disease (COPD) infected with rhinovirus, treatment with this compound resulted in reduced viral loads and faster viral resolution in the respiratory systems of participants. patsnap.combiospace.com A clinical proof of concept study conducted in healthy volunteers also indicated that this compound significantly reduced viral load. nih.gov Furthermore, a Phase 2 study in asthmatic adults demonstrated a reduction in viral load following this compound administration. veeva.com Reduction in viral load has been a key endpoint in assessing the antiviral activity of this compound in these respiratory infections. A planned Phase 2 study in hematopoietic stem cell transplant (HSCT) patients with rhinovirus infection was designed to use the time-weighted average change from baseline in rhinovirus viral load as a primary endpoint. firstwordpharma.com

Exploration of Other Clinical Indications

Beyond its primary focus on rhinovirus infections, the potential utility of this compound has been explored or considered for other clinical conditions caused by enteroviruses, given its broad-spectrum antiviral activity against various enteroviruses. nih.govbusinesswire.com

Potential for Hand, Foot, and Mouth Disease (HFMD)

Hand, Foot, and Mouth Disease is an infectious illness predominantly caused by enteroviruses, with Enterovirus A71 (EV71) and Coxsackievirus A16 (CVA16) being the most common culprits, although other enteroviruses can also be responsible. asm.orgmdpi.comnih.gov There is an urgent need for effective antiviral treatments against EV71. asm.orgnih.gov In vitro studies have shown that this compound, classified as a capsid binder, effectively inhibits the replication of 21 strains and isolates of EV71, representing different genogroups. asm.orgnih.govasm.org this compound is recognized as a pirodavir-analog possessing significant activity against enteroviruses. mdpi.com It is considered to have anti-enterovirus capabilities. nih.gov Research suggests that this compound, along with another compound (SG85), warrants further investigation for the treatment of EV71 infections. asm.orgnih.govasm.org this compound is among three capsid inhibitors that have undergone research in clinical trials for HFMD, although none have yet received approval from the FDA for this indication. mdpi.com

Application in Enteroviral Infections in Pediatric Cohorts

Enterovirus infections are prevalent, particularly affecting children under the age of 10. aap.org EV71, a significant cause of HFMD, primarily impacts children younger than 5 years old. asm.orgnih.gov As discussed, this compound has shown in vitro activity against EV71 strains. asm.orgnih.govasm.org Beyond HFMD, this compound is considered to hold promise for the treatment of rhinovirus infections in children, which are a leading cause of pediatric hospitalizations. firstwordpharma.com While in vitro data supports activity against enteroviruses like EV71 relevant to pediatric HFMD, specific clinical trial data detailing the application of this compound in broader pediatric enteroviral infections outside of rhinovirus or the direct context of HFMD was not prominently available in the search results.

Mechanisms of Viral Resistance to Vapendavir

In Vitro Selection and Characterization of Drug-Resistant Variants

In vitro resistance selection is a key method for understanding how viruses develop resistance to antiviral compounds like vapendavir. This process involves serially passaging viruses in cell culture in the presence of increasing concentrations of the drug. For this compound, in vitro resistance selection has been successfully applied to several clinically relevant picornavirus species, including human rhinovirus 14 (hRV14), human rhinovirus 2 (hRV2), enterovirus D68 (EV-D68), and Poliovirus 1 Sabin. nih.govnih.gov

A typical resistance selection protocol involves determining the optimal drug concentration and virus input that results in complete inhibition of viral-induced cytopathic effect (CPE). researchgate.net Multiple passages are then performed, with supernatants from wells showing CPE (indicating potential resistance) being used to infect fresh cells in the presence of this compound. researchgate.net This iterative process allows for the enrichment and isolation of drug-resistant viral variants. researchgate.net Following selection, the sensitivity of the obtained virus stocks to this compound is assessed using antiviral assays, such as CPE-reduction assays. nih.govresearchgate.net Resistant isolates exhibit significantly reduced susceptibility to the compound compared to the wild-type virus. researchgate.net

Identification of Genetic Mutations Conferring Resistance

Resistance to this compound is primarily conferred by specific amino acid substitutions within the viral capsid proteins, particularly VP1. These mutations can alter the interaction between the virus capsid and this compound, thereby reducing the drug's inhibitory effect.

Mutations within the VP1 Drug-Binding Pocket

Consistent with this compound's mechanism of action as a capsid binder targeting the VP1 hydrophobic pocket, many identified resistance mutations are located within this region. These mutations can directly interfere with the binding of this compound to its target site. Examples of such mutations identified through in vitro selection include:

C199R/Y in hRV14: Substitutions at amino acid position 199 of VP1 in human rhinovirus 14, where cysteine is replaced by arginine or tyrosine. nih.govbiorxiv.org

I194F in PV1: A mutation at position 194 of VP1 in Poliovirus 1 Sabin, where isoleucine is replaced by phenylalanine. nih.govbiorxiv.org

M252L and A156T in EV-D68: Double mutations observed in enterovirus D68 at positions 252 (methionine to leucine) and 156 (alanine to threonine) in VP1. nih.govbiorxiv.org

These mutations within the drug-binding pocket are considered typical for resistance to this class of antiviral compounds. nih.gov

Mutations Outside the VP1 Binding Pocket

K167E in EV-D68: A mutation at position 167 of VP1 in enterovirus D68, where lysine (B10760008) is replaced by glutamic acid. This mutation was observed in conjunction with mutations within the VP1 pocket in resistant EV-D68 isolates. nih.govresearchgate.netbiorxiv.org

G149C in hRV2: A substitution at position 149 of VP1 in human rhinovirus 2, where glycine (B1666218) is replaced by cysteine. nih.govbiorxiv.org This particular mutation has been shown to result in a remarkable phenotype of this compound-dependent replication. nih.govnih.govbiorxiv.org The VP1 region containing the G149C substitution had not been previously associated with antiviral resistance. nih.govnih.gov

The identification of resistance mutations outside the direct binding pocket highlights the complex nature of viral adaptation to capsid binders. nih.govnih.gov

Phenotypic Characterization of Resistant Viruses

This compound-resistant viral isolates exhibit distinct phenotypic characteristics compared to their wild-type counterparts. These characteristics can include altered replication kinetics and, in some cases, a dependence on the presence of the drug for efficient replication.

Altered Viral Replication Kinetics in Resistant Isolates

While some resistant isolates may maintain replication kinetics similar to the wild-type virus, others can show altered replication profiles. nih.gov These alterations can manifest as differences in viral growth rates, peak titers, or the timing of virus release from infected cells. asm.org For instance, while some resistant isolates of hRV14 and EV-D68 did not show significantly different infectious titers compared to the wild type, the hRV2-G149C resistant isolate exhibited much lower infectious virus titers in the absence of this compound. nih.gov Measuring viral replication kinetics, often through techniques like RT-qPCR or by monitoring CPE development over time, is crucial for understanding the fitness cost associated with resistance mutations. asm.org

This compound-Dependent Replication Phenotypes

A particularly notable phenotype observed in this compound-resistant viruses is drug dependence, where the virus requires the presence of the antiviral compound for efficient replication. This phenomenon has been specifically described for the hRV2 isolate carrying the G149C mutation in VP1. nih.govnih.govbiorxiv.org

The hRV2-G149C isolate exhibits significantly reduced infectious titers when cultured in the absence of this compound. nih.gov However, the addition of this compound, or other capsid binders like pleconaril (B1678520) or pirodavir (B1678457), to the cell culture medium leads to a substantial increase in infectious virus titers, reaching levels comparable to or higher than the wild-type virus. nih.gov This suggests that the binding of this compound to the capsid of the G149C mutant is required to stabilize the viral particle and facilitate efficient dissemination. nih.govnih.govbiorxiv.org This dependency on capsid binders for efficient replication appears to be a phenotype that can be common for viruses with specific mutations in response to this class of inhibitors. nih.govnih.gov The mechanism is thought to involve the compound restoring proper conformation to the mutant virus particle, allowing it to efficiently bind to or enter cells. nih.gov

Here is a summary of identified resistance mutations and the viruses they were found in:

Virus SpeciesVP1 Mutation(s)Location Relative to Binding PocketPhenotype
hRV14C199R/YWithin binding pocketResistance
PV1 SabinI194FWithin binding pocketResistance
EV-D68M252L, A156TWithin binding pocketResistance
EV-D68K167EOutside binding pocketContributes to resistance
hRV2G149COutside binding pocketResistance, this compound-dependent replication

Analysis of Cross-Resistance Patterns with Other Capsid Binders

Studies have demonstrated that viral isolates resistant to this compound frequently exhibit cross-resistance to other compounds belonging to the capsid binder class, such as pleconaril and pirodavir. nih.govresearchgate.netactamicrobio.bg This observation supports the understanding that these antivirals share a similar mechanism of action, primarily by binding to the same hydrophobic pocket located within the VP1 protein of the viral capsid. nih.govactamicrobio.bgoup.com

Research assessing the antiviral activity of other capsid binders against this compound-resistant isolates has shown significant reductions in susceptibility. For instance, cross-resistance to both pleconaril and pirodavir was observed for all tested this compound-resistant isolates, with a greater than 10-fold reduction in activity. nih.govresearchgate.net This indicates that mutations conferring resistance to this compound can also diminish the effectiveness of other drugs targeting the same binding site.

The cross-resistance profile confirms that the mechanism of viral adaptation to this compound involves alterations in the common binding site shared by these capsid-binding molecules. nih.gov

CompoundCross-Resistance Observed in this compound-Resistant IsolatesFold Change in Activity (vs. Wild Type)
PleconarilYes>10-fold reduction
PirodavirYes>10-fold reduction

Data compiled from search results nih.govresearchgate.net. Fold change values are approximate and can vary depending on the specific virus strain and mutation.

Structural Implications of Resistance Mutations on Capsid Conformation

Resistance to this compound is primarily associated with amino acid substitutions in the VP1 protein, the location of the drug's binding pocket. nih.govresearchgate.netresearchgate.netbiorxiv.org These mutations can occur in residues directly lining the hydrophobic binding pocket or, interestingly, in amino acids located outside of the pocket itself. nih.govresearchgate.netbiorxiv.org

Specific mutations identified in this compound-resistant variants of different picornavirus species include:

Human Rhinovirus 14 (hRV14): C199R/Y (in the binding pocket) nih.govresearchgate.netbiorxiv.org

Poliovirus 1 (Sabin): I194F (in the binding pocket) nih.govresearchgate.netbiorxiv.org

Enterovirus D68 (EV-D68): M252L and A156T (in the binding pocket), K167E (outside the pocket) nih.govresearchgate.netbiorxiv.org

Human Rhinovirus 2 (hRV2): G149C (outside the pocket) nih.govresearchgate.netbiorxiv.org

The introduction of these specific mutations into a wild-type viral backbone has been shown to result in a resistant phenotype, confirming their role in reduced susceptibility to this compound. nih.govresearchgate.net

Virus SpeciesMutation(s)Location Relative to Binding Pocket
hRV14C199R/YIn the binding pocket
PV1 (Sabin)I194FIn the binding pocket
EV-D68 (CU70)M252L, A156T, K167EIn (M252L, A156T) and outside (K167E)
hRV2G149COutside the pocket

Data compiled from search results nih.govresearchgate.netbiorxiv.org.

Mutations within the binding pocket are thought to confer resistance by directly interfering with the binding of this compound, potentially by altering the shape or chemical properties of the pocket, making it less conducive to drug interaction. nih.govpnas.org This disruption of drug binding can abolish the stabilizing effect of this compound on the capsid, leading to a loss of protection against inactivation, such as heat inactivation. nih.govresearchgate.net

Mutations located outside the binding pocket, such as K167E in EV-D68 and G149C in hRV2, suggest more complex resistance mechanisms. nih.govresearchgate.netbiorxiv.org These mutations may induce conformational changes in the capsid protein that indirectly affect the binding pocket or alter the dynamics of the capsid in a way that bypasses the need for the structural stabilization provided by this compound. nih.govresearchgate.net

The G149C substitution in hRV2 is a notable example, as it resulted in a phenotype where viral replication became dependent on the presence of this compound. nih.govresearchgate.netbiorxiv.org This suggests that in this specific mutant, this compound binding might be required to maintain the stability of the viral particle, allowing for efficient dissemination. nih.govresearchgate.netbiorxiv.org Structural analysis of the hRV2 G149C mutant has indicated an interaction network extending from the C149 mutation site to the inhibitor binding site, involving residues like N212 and M213. researchgate.net This highlights how mutations outside the immediate binding site can allosterically influence the drug-binding region and capsid conformation. The complexity of resistance genotypes and phenotypes in clinically relevant picornavirus species resistant to this compound is greater than previously understood. nih.govresearchgate.netbiorxiv.orglarvol.com

Therapeutic Strategies to Mitigate Resistance

Rationale for Combination Antiviral Therapy against Picornaviruses

The continuous emergence of drug-resistant viruses is a major obstacle for the successful treatment of viral infections, representing a persistent spur to the search for new therapeutic strategies. pnas.org Multidrug treatments are at the forefront of pharmaceutical, clinical, and computational investigation as a means to address this challenge. pnas.org

For picornaviruses, the rapid selection of drug-resistant variants is a known limitation of monotherapy with certain antiviral compounds, including capsid binders like vapendavir. researchgate.netnih.govactamicrobio.bgresearchgate.net Resistance can develop rapidly, leading to treatment failure. mdpi.com

Studies inspired by experimental work with picornaviruses have explored the performance of different drug combinations with the aim of achieving viral extinction during replication in cell culture. pnas.org Knowledge gained from such studies can inform the design of optimal therapeutic regimens. pnas.org

In Vitro Evaluation of this compound in Combination Regimens

This compound is a capsid binder that inhibits rhino- and enteroviruses by targeting a hydrophobic pocket in the viral capsid protein 1 (VP1). researchgate.netnih.govbiorxiv.orgnih.govresearchgate.netresearchgate.net This binding prevents conformational changes necessary for viral entry and uncoating. nih.gov However, resistance to this compound can readily be selected in vitro, often involving mutations within the drug-binding pocket in VP1. biorxiv.orgnih.govresearchgate.netresearchgate.net These resistant variants may also exhibit cross-resistance to other capsid binders like pleconaril (B1678520) and pirodavir (B1678457). nih.govresearchgate.net

Given the propensity for resistance development with this compound monotherapy, in vitro studies evaluating this compound in combination regimens have been conducted to explore strategies for mitigating resistance and enhancing antiviral efficacy. The rationale behind these studies is that combining this compound with antivirals targeting different mechanisms of action could prevent or delay the emergence of resistant variants. researchgate.netnih.govresearchgate.net

Research has explored the in vitro dynamics of resistance development to capsid binders, including pirodavir (a compound with a similar mechanism to this compound), in combination with inhibitors targeting other viral proteins, such as 3C protease inhibitors or RNA-dependent RNA polymerase inhibitors. researchgate.net These studies have demonstrated that combining a capsid binder with an inhibitor targeting a different viral target can delay the development of resistance to the capsid binder. researchgate.net Furthermore, in such combinations, resistance to the protease or polymerase inhibitor did not develop. researchgate.net

While specific detailed data tables for in vitro this compound combination studies were not extensively available in the search results within the allowed scope, the principle demonstrated with other capsid binders in combination provides a strong rationale for evaluating this compound in similar regimens. The goal of such in vitro evaluations is to identify combinations that exhibit synergistic or additive antiviral effects and, crucially, suppress or significantly delay the selection of drug-resistant viral populations compared to monotherapy. mdpi.comntnu.nofrontierspartnerships.org

Studies have indicated that the phenotype and genotype of this compound-resistant picornavirus species can be more complex than initially believed, with mutations observed both within and outside the traditional drug-binding pocket contributing to resistance. researchgate.netnih.govbiorxiv.orgnih.govresearchgate.net This complexity further underscores the importance of combination strategies to overcome diverse resistance mechanisms.

The evaluation of antiviral drug combinations in vitro typically involves assessing their combined effect on viral replication through methods such as checkerboard assays, which can determine if the interaction between the drugs is synergistic, additive, or antagonistic. Studies have investigated the in vitro inhibitory effects of dual combinations of picornavirus replication inhibitors, providing a foundation for understanding potential interactions between different classes of antivirals. mdpi.comfrontierspartnerships.org

Future Directions and Translational Research for Vapendavir

Optimization of Vapendavir Formulations for Enhanced Clinical Efficacy

Optimization of this compound formulations is a key area for future research to potentially enhance its clinical efficacy. Studies have been conducted to assess the bioavailability of different formulations, including capsule, oral suspension, and tablet forms. Results from one study indicated that the bioavailability of oral suspension and tablet formulations was comparable to the capsule form. This suggests that alternative formulations could be viable for administration. The development of appropriate formulations and dosing guidelines, particularly for vulnerable populations such as pediatric patients, is considered critical for optimizing treatment outcomes. biomedpharmajournal.org This involves conducting pediatric clinical trials to establish the safety and efficacy of antiviral treatments in this group. biomedpharmajournal.org

Development of Novel this compound Analogues and Derivatives with Improved Profiles

The development of novel this compound analogues and derivatives is an ongoing area of research aimed at creating compounds with improved activity and broader spectrum against enteroviruses. This compound is a capsid binder, a class of compounds that target a hydrophobic pocket in the viral capsid to prevent entry and uncoating. nih.govbiorxiv.org Research into the structure-activity relationships of related compounds, such as novel pyrazolopyridine derivatives and thioether analogs, is being pursued to identify promising antiviral candidates. patsnap.comucla.eduresearchgate.net Docking studies have been utilized to understand the interaction between compounds and the viral capsid, providing insights for the design of more potent antivirals. asm.orgasm.org The identification of mutations conferring resistance to this compound, both within and outside the drug-binding pocket in the VP1 protein, highlights the complexity of resistance development and informs the design of new analogues aimed at overcoming these mechanisms. nih.govbiorxiv.orgresearchgate.net

Advanced Structural Biology Studies of this compound-Virus Interactions

Advanced structural biology studies are crucial for a detailed understanding of how this compound interacts with viral capsids. In silico docking studies have provided initial insights into the binding interactions of this compound with the viral capsid, suggesting stronger binding compared to some other capsid binders like pleconaril (B1678520). asm.orgasm.org Knowledge of the precise interactions between viral capsids and capsid binding compounds is valuable for the rational design of more potent antivirals. asm.orgasm.org Further structural studies, potentially involving techniques like co-crystallography of viral capsids with this compound or its analogues, could provide detailed explanations for observed phenomena, such as the dependency of certain resistant viral isolates on the presence of this compound for efficient replication. nih.govresearchgate.net These studies can help to fully elucidate the molecular mechanisms of resistance and guide the development of compounds less susceptible to resistance. nih.govresearchgate.net

Expansion of Clinical Research into Broader Patient Populations and Viral Pathogens

Clinical research with this compound is expanding to include broader patient populations and potentially other viral pathogens. While initial focus has been on HRV infections in individuals with asthma and COPD, there is interest in evaluating this compound in other vulnerable groups, including those with other lung diseases, cancer, and children, who are particularly susceptible to severe outcomes from viral infections. firstwordpharma.combiomedpharmajournal.org Rhinovirus infection is a significant cause of exacerbations in COPD patients, accounting for a large percentage of these events. hcplive.combiospace.compatsnap.comhcplive.com Positive topline results from a Phase 2 study in COPD patients challenged with rhinovirus showed that this compound improved respiratory symptoms, shortened illness duration, and reduced viral loads. hcplive.combiospace.compatsnap.com An Investigational New Drug (IND) application for this compound for the treatment of rhinovirus infections in people living with COPD has been cleared by the FDA, paving the way for clinical trials in the United States for this population. firstwordpharma.com Altesa BioSciences also has an open IND for this compound to treat rhinovirus infections in people with asthma. firstwordpharma.com Beyond rhinoviruses, this compound has demonstrated antiviral activity against other clinically relevant enteroviruses, including EV-71 and poliovirus types 1, 2, and 3 in in vitro studies. asm.orgasm.orgnih.govvaxart.com This suggests potential for expanding clinical research to include these pathogens.

Integration of this compound Research into Global Health Strategies for Respiratory Viral Infections

Integrating this compound research into global health strategies for respiratory viral infections is important given the significant impact of these infections worldwide. Respiratory viral infections are a major cause of morbidity and mortality, contributing to pandemics and impacting healthcare systems globally. nih.gov The development of effective antiviral therapies is a critical need, especially for vulnerable populations. firstwordpharma.combiospace.comveeva.combiomedpharmajournal.orgnih.gov this compound, as a direct-acting antiviral targeting rhinovirus, represents a potential new therapeutic option. hcplive.combiospace.compatsnap.com The potential of this compound to reduce the severity and frequency of acute COPD exacerbations related to rhinovirus infection could have a significant impact on healthcare expenditures and improve the quality of life for millions of patients globally. hcplive.combiospace.comveeva.compatsnap.com Translational research efforts, which aim to bridge the gap between basic scientific discoveries and clinical application, are essential for the successful development and implementation of new therapies like this compound in global health strategies. nih.govamazon.com Continued research, collaboration between researchers, pharmaceutical companies, and healthcare providers, and supportive regulatory frameworks are necessary to bring effective pediatric-specific antivirals and other optimized treatments to those in need worldwide. biomedpharmajournal.org

Q & A

Q. What is the molecular mechanism of Vapendavir's antiviral activity against enteroviruses and rhinoviruses?

this compound is a capsid-binding inhibitor that targets the VP1 protein of picornaviruses. It binds to a hydrophobic pocket in the viral capsid, inducing conformational changes that stabilize the virion and prevent viral uncoating, RNA release, and subsequent replication . Methodologically, this mechanism is validated through cryo-EM structural studies and in silico docking simulations to map binding interactions .

Q. How is the in vitro antiviral activity of this compound quantified across different viral strains?

Antiviral efficacy is measured using EC₅₀ values (half-maximal effective concentration) in cell-based assays. For example:

Virus StrainEC₅₀ Range (μM)Reference
EV71 (Genogroup A)0.5–1.4
HRV-A/B<1.0
HRV-CInactive
Testing involves plaque reduction assays and RT-qPCR to quantify viral RNA replication inhibition .

Q. What preclinical models are used to evaluate this compound's efficacy?

  • In vitro : Human airway epithelial cell cultures infected with clinical isolates of EV71 or HRV .
  • In vivo : Murine models of EV71 encephalitis and ferret models of rhinovirus infection to assess viral load reduction in respiratory tissues .
  • Ex vivo : Human bronchial tissue explants to study antiviral effects in physiologically relevant systems .

Advanced Research Questions

Q. How do resistance mutations in picornaviruses impact this compound's binding and antiviral activity?

Resistance arises from mutations in the VP1 capsid pocket (e.g., C199R/Y in HRV14, M252L in EV-D68) that reduce drug-binding affinity. In vitro selection experiments under subtherapeutic drug pressure are used to identify resistant variants, followed by whole-genome sequencing and reverse genetics to confirm phenotypic resistance . Notably, some mutations (e.g., G149C in HRV2) create "drug-dependent" viruses requiring this compound for particle stability, complicating resistance profiling .

Q. What analytical methodologies are employed to study this compound's pharmacokinetics and metabolic stability?

  • Deuterated analogs (e.g., this compound-d5, this compound-d6) are synthesized for LC-MS/MS quantification in plasma and tissues, enabling precise pharmacokinetic profiling .
  • In vitro microsomal assays (human liver microsomes) assess metabolic stability by measuring parent compound degradation rates .
  • In silico ADMET modeling predicts bioavailability and optimizes lead compounds for improved half-life .

Q. What are the limitations of this compound's spectrum against rhinovirus serotypes, and how can these be addressed experimentally?

this compound shows no activity against HRV-C and reduced efficacy against RV-B5 due to structural differences in the VP1 canyon . To address this:

  • Chimeric virus engineering replaces VP1 regions of resistant strains with susceptible counterparts to identify critical binding residues .
  • High-throughput screening of combinatorial libraries identifies analogs with extended serotype coverage .

Q. How should clinical trials be designed to evaluate this compound for rhinovirus-induced COPD exacerbations?

  • Phase IIb trials use randomized, double-blind, placebo-controlled designs with endpoints like Wisconsin Upper Respiratory Symptom Survey-21 (WURSS-21) scores and peak expiratory flow (PEF) measurements .
  • Viral load quantification via RT-qPCR from nasopharyngeal swabs correlates antiviral activity with symptom improvement .
  • Subgroup stratification by HRV serotype (A/B vs. C) ensures data interpretation accounts for intrinsic drug resistance .

Contradictions and Open Research Challenges

  • Clinical Efficacy vs. In Vitro Data : While this compound reduced viral loads in asthma trials (NCT01175226), it failed to meet primary endpoints in Phase IIb trials for moderate-to-severe asthma (SPIRITUS trial), highlighting discrepancies between virological and clinical outcomes .
  • HRV-C Resistance : Structural studies reveal HRV-C lacks the conserved VP1 pocket, necessitating novel targeting strategies beyond capsid binders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.